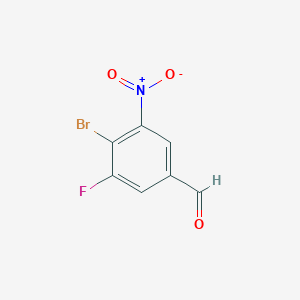

4-Bromo-3-fluoro-5-nitrobenzaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C7H3BrFNO3 |

|---|---|

Molekulargewicht |

248.01 g/mol |

IUPAC-Name |

4-bromo-3-fluoro-5-nitrobenzaldehyde |

InChI |

InChI=1S/C7H3BrFNO3/c8-7-5(9)1-4(3-11)2-6(7)10(12)13/h1-3H |

InChI-Schlüssel |

QGTRKWXANNCIDM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method A: Nitration of 4-fluorobenzaldehyde derivatives

- Starting from 4-fluorobenzaldehyde , nitration is performed using a mixture of concentrated sulfuric acid and nitric acid, often referred to as mixed acid.

- The nitration typically occurs at the ortho or para position relative to the aldehyde group, with selectivity influenced by the electronic effects of the aldehyde and fluorine substituents.

| Parameter | Typical Values | References |

|---|---|---|

| Nitrating mixture | Concentrated sulfuric acid + nitric acid | |

| Temperature | 0°C to 10°C | |

| Reaction time | 4 hours |

Outcome:

Formation of 4-fluoro-3-nitrobenzaldehyde with high regioselectivity.

Halogenation (Bromination) of Nitrobenzaldehyde Derivatives

Following nitration, selective bromination introduces bromine at the desired position (ortho or para to the nitro group).

Method B: Bromination via N-bromosuccinimide (NBS)

- NBS is used as a brominating agent in the presence of radical initiators like benzoyl peroxide, in solvents such as 1,2-dichloroethane .

- The process occurs under controlled temperatures (~20-25°C) to favor regioselectivity and minimize polybromination.

| Parameter | Typical Values | References |

|---|---|---|

| Brominating agent | N-bromosuccinimide | |

| Solvent | 1,2-dichloroethane | |

| Temperature | 20-25°C | |

| Reaction time | 1 hour |

Outcome:

Generation of 4-bromo-3-nitrobenzaldehyde with yields exceeding 90%.

Conversion to Benzaldehyde

The halogenated nitrobenzene derivative is then hydrolyzed or oxidized to form the aldehyde group, often through controlled oxidation or hydrolysis of the corresponding methyl or hydroxymethyl intermediates.

Method C: Oxidation of Halogenated Precursors

- Using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions to convert methyl groups or hydroxymethyl intermediates to aldehydes.

| Parameter | Typical Values | References |

|---|---|---|

| Oxidant | Hydrogen peroxide | |

| Temperature | 30-50°C | |

| Reaction time | 30 minutes |

Outcome:

Formation of 4-bromo-3-fluoro-5-nitrobenzaldehyde with high purity.

Summary of Preparation Methods with Data Tables

| Method | Starting Material | Key Reagents | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration + Bromination | 4-fluorobenzaldehyde | Concentrated H₂SO₄/HNO₃, NBS | 0-10°C for nitration, 20-25°C for bromination | 85-92 | High regioselectivity, controlled temperature |

| Direct Bromination + Oxidation | 4-fluorotoluene | NBS, H₂O₂ | 20-25°C, 30 min | 80-90 | Avoids harsh nitration, milder conditions |

| Catalytic Bromination | 4-fluorobenzaldehyde | Bromine, AlCl₃ | Reflux | 70-85 | Uses toxic bromine, less environmentally friendly |

Advantages and Limitations of the Methods

| Aspect | Advantages | Limitations |

|---|---|---|

| Nitration-based methods | High regioselectivity, well-established | Use of concentrated acids, environmental hazards, potential over-nitration |

| Bromination with NBS | Milder, safer than bromine gas, selective | Requires careful control of reaction conditions |

| Oxidation steps | Precise aldehyde formation | Additional steps, possible over-oxidation |

Notable Research Findings

- Patents indicate that nitration followed by halogenation is the most common route, with yields typically above 90% under optimized conditions.

- Environmental considerations suggest avoiding the use of free bromine and highly corrosive acids, favoring NBS and hydrogen peroxide-based oxidations.

- Safety notes emphasize controlling temperature and reaction times to prevent side reactions and hazardous byproducts.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3-fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with a palladium or platinum catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: 4-Bromo-3-fluoro-5-nitrobenzoic acid.

Reduction: 4-Bromo-3-fluoro-5-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-fluoro-5-nitrobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Bromo-3-fluoro-5-nitrobenzaldehyde involves its reactive functional groups. The nitro group is an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The bromine and fluorine atoms also influence the reactivity and stability of the compound. These interactions are crucial in its role as an intermediate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Q & A

Basic: What are the common synthetic routes for preparing 4-Bromo-3-fluoro-5-nitrobenzaldehyde, and what factors influence yield optimization?

Answer:

The synthesis typically involves sequential functionalization of a benzaldehyde precursor. A plausible route includes:

- Bromination : Electrophilic bromination of a fluorobenzaldehyde derivative using Br₂ or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

- Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to prevent over-nitration or ring degradation.

Key factors for yield optimization include: - Temperature control : Nitration is exothermic; maintaining <10°C minimizes side reactions.

- Catalyst selection : Lewis acids (e.g., FeBr₃) enhance regioselectivity during bromination.

- Inert atmosphere : Prevents oxidation of the aldehyde group .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions and confirms aromatic ring substitution patterns.

- ¹⁹F NMR : Detects fluorine coupling constants, critical for verifying para/ortho fluorine placement.

- HPLC : Quantifies purity (>98% typical for research-grade material).

- X-ray crystallography : Resolves ambiguities in regiochemistry, especially when steric or electronic effects cause unexpected shifts in NMR .

Advanced: How do the electron-withdrawing effects of the nitro and bromine groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Answer:

The nitro group (-NO₂) is a strong meta-directing, deactivating group, while bromine (-Br) acts as an ortho/para-directing, moderate deactivator. This combination creates competing regiochemical outcomes:

- Nitro dominance : The nitro group’s stronger electron withdrawal often directs incoming nucleophiles to the meta position relative to itself.

- Fluorine’s role : The fluorine atom (also ortho/para-directing but weakly deactivating) can stabilize intermediates through resonance, complicating substitution patterns.

Methodological insight : Computational modeling (DFT) predicts reactive sites, while kinetic studies under varied conditions (solvent polarity, temperature) validate regioselectivity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when characterizing derivatives of this compound?

Answer:

Contradictions often arise from:

- Signal overlap : Aromatic protons in symmetric derivatives may produce misleading integrations.

- Dynamic effects : Conformational changes in solution alter chemical shifts.

Resolution strategies : - 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing overlapping signals.

- Variable-temperature NMR : Identifies dynamic processes (e.g., ring flipping) that obscure shifts.

- DFT calculations : Compare experimental shifts with computational predictions to assign ambiguous signals .

Advanced: What strategies mitigate competing side reactions during the synthesis of heterocyclic compounds using this compound as a precursor?

Answer:

Common side reactions include:

- Aldehyde oxidation : Protect the aldehyde as an acetal or hydrate during harsh reactions.

- Unwanted substitutions : Bromine’s leaving-group ability can lead to premature displacement.

Optimization approaches : - Catalyst tuning : Use Pd-based catalysts for Suzuki couplings to enhance selectivity for bromine over fluorine.

- Real-time monitoring : LC-MS or in-situ IR tracks intermediate formation, enabling rapid adjustments to reaction conditions.

- Stepwise functionalization : Prioritize nitro group reduction before introducing sensitive moieties .

Advanced: How does the steric and electronic interplay between substituents affect the crystallization behavior of this compound derivatives?

Answer:

- Steric hindrance : Bulky substituents (e.g., trifluoromethyl) disrupt crystal packing, leading to amorphous solids.

- Electronic effects : Strong dipole interactions (e.g., nitro-fluoro) enhance crystallinity in polar solvents.

Methodology : - Solvent screening : Use solvent pairs (e.g., DCM/hexane) to modulate nucleation rates.

- Temperature gradients : Slow cooling from reflux promotes single-crystal growth for X-ray analysis .

Advanced: What computational tools are most reliable for predicting the reactivity and stability of this compound in multi-step syntheses?

Answer:

- DFT (Density Functional Theory) : Calculates activation energies for substitution reactions, identifying viable pathways.

- Molecular Dynamics (MD) : Simulates solvation effects and transition states in complex media.

- Software : Gaussian, ORCA, or ADF for energy profiles; Spartan for visual reaction modeling.

Validation : Cross-reference computed data with experimental kinetic studies (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.